1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine
Description
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine is a nitrogen-containing heterocyclic compound with a pyrrolidine core linked via a propyl chain to an azetidine ring. This compound is of interest in medicinal chemistry due to its similarity to other bioactive pyrrolidine derivatives, which are often explored for their receptor-binding properties, enzyme inhibition, or pharmacokinetic advantages .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[3-(azetidin-3-yloxy)propyl]pyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-2-5-12(4-1)6-3-7-13-10-8-11-9-10/h10-11H,1-9H2 |
InChI Key |
NIEUDMDBGRXROV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCOC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine generally involves:
- Step 1: Preparation of an azetidin-3-ol or azetidin-3-oxy intermediate.
- Step 2: Formation of a 3-halo or 3-leaving group substituted propyl intermediate.
- Step 3: Nucleophilic substitution or etherification to link the azetidin-3-oxy group to the propyl chain.
- Step 4: Coupling of the propyl-azetidinyl ether intermediate with pyrrolidine via nucleophilic substitution at the terminal alkyl halide or activated leaving group.
This overall approach leverages nucleophilic substitution reactions (SN2) and protection/deprotection chemistry to ensure regio- and chemoselectivity.
Specific Preparation Routes and Reaction Conditions
Synthesis of Azetidin-3-ol and Azetidin-3-oxy Precursors
Azetidin-3-ol can be synthesized via reduction of azetidin-3-ones using reducing agents such as lithium aluminum hydride (LAH) under anhydrous conditions, yielding the corresponding azetidin-3-ol with high efficiency (>90% yield).
Alternatively, azetidin-3-oxy derivatives are prepared by nucleophilic substitution of azetidin-3-ol with alkyl halides or by ring-opening of azetidine derivatives under controlled conditions.
| Reagent/Condition | Reaction Type | Product | Yield/Notes |
|---|---|---|---|
| Lithium Aluminum Hydride | Reduction | Azetidin-3-ol | >90% yield, anhydrous ether |
| Alkyl halide + Base | Nucleophilic substitution | Azetidin-3-oxy alkyl ethers | Requires controlled temp, base |
Formation of 3-(Halopropyl) Derivatives
- The 3-bromopropyl or 3-chloropropyl intermediates are typically synthesized by reacting 1,3-dibromopropane or 1,3-dichloropropane with phenols or alcohols under basic conditions (e.g., potassium carbonate) in solvents such as acetone or DMF at reflux temperature.
| Reagent | Solvent | Base | Temperature | Product |
|---|---|---|---|---|
| 1,3-Dibromopropane | Acetone | K2CO3 | Reflux | 3-Bromopropyl ether |
| 1,3-Dibromopropane + Azetidin-3-ol | DMF | CsF | 50°C | 1-(3-(Azetidin-3-yloxy)propyl) intermediate |
Coupling with Pyrrolidine
The terminal halide of the 3-(azetidin-3-yloxy)propyl intermediate undergoes nucleophilic substitution with pyrrolidine under reflux in polar aprotic solvents such as DMF or THF, often in the presence of a base to neutralize the generated acid.
This step yields the final compound 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine.
| Reagent | Solvent | Base | Temperature | Product |
|---|---|---|---|---|
| Pyrrolidine + 3-bromopropyl azetidin-3-oxy intermediate | DMF or THF | K2CO3 or NaHCO3 | Reflux | 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine |
Representative Synthetic Route Summary Table
Analytical and Characterization Techniques
NMR Spectroscopy (¹H and ¹³C NMR):
Characteristic chemical shifts for azetidine ring protons (~3.1–3.3 ppm), pyrrolidine ring protons, and propyl linker methylene groups confirm structure integrity.FT-IR Spectroscopy:
Identification of ether C–O stretching (~1100 cm⁻¹), azetidine C–N vibrations (~1200 cm⁻¹), and pyrrolidine ring vibrations.Mass Spectrometry:
Molecular ion peak confirming molecular weight (expected ~ exact mass depending on isotopes).X-ray Crystallography:
When available, provides definitive 3D structural confirmation of the azetidinyl ether linkage and pyrrolidine ring conformation.
Research Discoveries and Applications Related to Preparation
The azetidine ring is a strained heterocycle, and its incorporation into molecules like 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine requires careful control of reaction conditions to avoid ring opening or rearrangement.
Catalytic asymmetric methods for pyrrolidine synthesis (e.g., 1,3-dipolar cycloaddition of azomethine ylides) provide stereochemical diversity, which can be adapted for preparing chiral analogs of the title compound.
Protection strategies such as t-butanesulfonyl groups on azetidine nitrogen allow selective functionalization and deprotection under mild acidic conditions, facilitating multi-step syntheses.
Chemical Reactions Analysis
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity contribute to its ability to form stable complexes with biological molecules. The pyrrolidine ring’s non-planarity and stereogenicity enhance its binding affinity and selectivity for enantioselective proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxypropyl Substituents
Several pyrrolidine derivatives with phenoxypropyl substituents have been synthesized and studied, providing a basis for comparison:
Key Observations :
Pharmacological and Stability Comparisons
Stability in Aqueous Media
- 1-(2-Hydroxyethyl)pyrrolidine: A related compound studied for CO₂ capture. Blends with 3-amino-1-propanol showed moderate thermal stability but degraded under high O₂ and iron, forming ammonia and pyrrolidine .
- 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine: Azetidine’s strained ring may increase susceptibility to hydrolysis compared to saturated pyrrolidine derivatives.
Receptor Targeting
- Histamine H₃ Receptor Ligands: Compounds like 1-(3-(4-(tert-butyl)phenoxy)propyl)pyrrolidine (compound 12 in ) exhibit dual activity as H₃ receptor antagonists and monoamine oxidase B inhibitors.
- G9a/DNMT Inhibitors: The nitro-phenoxypropyl pyrrolidine derivative (compound 1 in ) was used to synthesize reversible epigenetic inhibitors. Azetidine’s rigidity could mimic transition states in enzyme binding .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Q & A
Q. How can researchers optimize the synthesis of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine to improve yield and purity?
Answer: Synthesis optimization typically involves multi-step reactions, such as:
- Azetidine ring preparation : Reacting azetidine derivatives with sulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) under basic conditions (triethylamine) to form intermediates .
- Coupling reactions : Using nucleophilic substitution (NaH/THF, 0°C) or cross-coupling (Pd(PPh₃)₄, Cs₂CO₃) to link the azetidine and pyrrolidine moieties via a propyloxy bridge .
- Protecting groups : Employing tert-butyl carbamates (e.g., tert-butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate) to stabilize reactive sites during synthesis .
Q. Key parameters for optimization :
| Parameter | Impact | Example Conditions |
|---|---|---|
| Reaction temperature | Controls selectivity | 0°C for substitution; 80°C for coupling |
| Catalyst | Affects reaction rate | Pd(PPh₃)₄ for cross-coupling |
| Purification | Enhances purity | Column chromatography (silica gel, hexane/EtOAc gradient) |
Q. What analytical techniques are critical for characterizing 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine?
Answer:
- Structural elucidation : Use NMR (¹H/¹³C) to confirm connectivity and stereochemistry. For example, azetidine protons appear as distinct triplets (δ 3.5–4.0 ppm) .
- Purity assessment : HPLC with UV detection (λmax ~204–210 nm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₁₈N₂O₂: calculated 198.1368, observed 198.1371) .
Q. Common pitfalls :
- Hydroscopicity of intermediates may require anhydrous handling .
- Stereochemical ambiguity in azetidine rings necessitates chiral chromatography or X-ray crystallography .
Advanced Research Questions
Q. How do stereochemical variations in the azetidine and pyrrolidine rings influence biological activity?
Answer: Stereochemistry dictates binding affinity to targets like enzymes or receptors:
Q. Experimental validation :
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for azetidine-pyrrolidine derivatives?
Answer: Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Compounds with t₁/₂ <30 min require prodrug strategies .
- Solubility limitations : Improve aqueous solubility via salt formation (e.g., hydrochloride salts) or co-solvents (5% DMSO/PEG 400) .
- Tissue penetration : Measure logP values; optimal range 1–3 for CNS-targeted compounds .
Case study : A derivative with poor in vivo efficacy showed 90% plasma protein binding, necessitating structural modification (e.g., adding polar groups) .
Q. How can researchers design experiments to evaluate the compound’s potential as a biochemical probe?
Answer:
Q. Data interpretation :
| Assay Type | Key Metric | Example Result |
|---|---|---|
| Kinase inhibition | IC₅₀ | 50 nM for EGFR |
| hERG inhibition | % inhibition at 10 µM | <30% (safe threshold) |
Q. What computational methods predict the stability of 1-(3-(Azetidin-3-yloxy)propyl)pyrrolidine under varying pH conditions?
Answer:
- Quantum mechanics (QM) : Calculate pKa values (e.g., Gaussian09 at B3LYP/6-31G* level) to identify labile protons .
- Molecular dynamics (MD) : Simulate hydrolysis pathways (e.g., acid-catalyzed ring-opening of azetidine) .
- Degradation studies : Validate predictions with forced degradation (pH 1–13, 40°C) and HPLC monitoring .
Example finding : The azetidine ring is stable at pH 4–8 but undergoes hydrolysis at pH <2, forming pyrrolidin-3-ol derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anticancer activity of pyrrolidine-azetidine hybrids?
Answer:
- Standardize assays : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and incubation times (72 hr) .
- Control variables : Test under hypoxia (5% O₂) vs. normoxia to mimic tumor microenvironments .
- Mechanistic studies : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis vs. autophagy pathways) .
Q. Critical factors :
- Batch-to-batch variability in compound synthesis (e.g., enantiomeric excess) .
- Assay interference from residual solvents (e.g., DMSO >0.1% causes false positives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
